molecular formula C6H11NO2 B12963533 (3S,4R)-4-methylpyrrolidine-3-carboxylic acid CAS No. 1628734-75-7

(3S,4R)-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12963533
CAS No.: 1628734-75-7
M. Wt: 129.16 g/mol
InChI Key: FLYSYPZJEXSTBV-CRCLSJGQSA-N
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Description

(3S,4R)-4-Methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a carboxylic acid group at position 3 and a methyl group at position 2. Its stereochemistry (3S,4R) is critical for its interactions in biological systems and synthetic applications. The molecular formula is C₆H₁₁NO₂ (MW: 129.16 g/mol), with a purity typically ≥95% for laboratory use . This compound serves as a key intermediate in organic synthesis, particularly in peptidomimetics and pharmaceutical building blocks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1628734-75-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3S,4R)-4-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

FLYSYPZJEXSTBV-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CNC[C@H]1C(=O)O

Canonical SMILES

CC1CNCC1C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation Using Chiral Catalysts

This method employs transition-metal catalysts with chiral ligands to achieve high enantiomeric excess (ee). A key patent (US8344161B2) details the hydrogenation of enamine precursors under moderate conditions.

Reaction Scheme :
$$
\text{Enamine precursor} \xrightarrow[\text{H}_2 (50-100 \, \text{psi})]{\text{Chiral Ru or Rh catalyst}} \text{(3S,4R)-4-methylpyrrolidine-3-carboxylic acid}
$$

Optimized Conditions :

Parameter Value
Catalyst Ru-(S)-BINAP complex
Solvent Methanol or ethanol
Temperature 25–50°C
Pressure 50–100 psi H₂
Yield 85–99%
Enantiomeric purity >99.9% ee

Key Steps :

Chiral Pool Synthesis from Proline Derivatives

Starting from naturally occurring (S)-proline, this route modifies the pyrrolidine ring to introduce the methyl group at C4 while retaining chirality.

Procedure :

  • Protection : Boc or Cbz protection of proline’s amine.
  • Methylation :
    • Use of LDA (lithium diisopropylamide) to deprotonate C4.
    • Quenching with methyl iodide or trimethylaluminum.
  • Oxidation : Convert C3 hydroxyl to carboxylic acid via Jones oxidation.

Example :

  • Starting material: (S)-1-Boc-pyrrolidine-3-carboxylic acid.
  • Yield after methylation: 72%.

Stereoselective Cyclization of Amino Alcohols

A multi-step approach involving cyclization of γ-amino alcohols, as described in CN111072543B:

Steps :

  • Amino Protection : Glycine ethyl ester → N-protected glycine.
  • Cyclization : Lithium tert-butoxide-mediated ring closure.
  • Suzuki Coupling : Introduce methyl groups via palladium-catalyzed cross-coupling.
  • Hydrolysis : Convert ester to carboxylic acid using NaOH.

Data :

Step Reagents Yield
Cyclization LiOtBu, THF, 0°C 78%
Coupling Pd(OAc)₂, vinyl boronate 65%
Final hydrolysis 10% NaOH, rt 77%

Enzymatic Resolution for Enantiopure Product

Racemic mixtures of 4-methylpyrrolidine-3-carboxylic acid can be resolved using lipases or esterases.

Process :

Performance :

Industrial-Scale Production Insights

For large-scale synthesis, continuous flow reactors and automated systems are prioritized:

Key Parameters :

Comparison of Methods

Method Cost Scalability ee (%) Yield (%)
Asymmetric Hydrogenation High Excellent >99.9 85–99
Chiral Pool Medium Moderate 99.5 70–85
Enzymatic Resolution Low Limited 99.8 40–60

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in drug development and other chemical applications. The compound can undergo various transformations including oxidation to form aldehydes and reductions to produce alcohols, making it versatile in synthetic pathways.

Table 1: Transformations of this compound

Transformation TypeProduct FormedReaction Conditions
Oxidation4-Methylpyrrolidine-3-carboxaldehydeMild oxidizing agents
Reduction4-Methylpyrrolidine-3-methanolReducing agents (e.g., LiAlH4)
SubstitutionVarious substituted pyrrolidinesVaries based on reagents

Pharmaceutical Applications

Neurological Disorders
Research indicates that this compound has potential as a pharmaceutical intermediate for drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions like depression and anxiety .

Endothelin Antagonists
Studies have shown that derivatives of pyrrolidine-3-carboxylic acids, including this compound, exhibit activity as endothelin antagonists. This suggests potential therapeutic applications in managing cardiovascular diseases by modulating vascular tone and blood pressure .

Biochemical Research

Enzyme Interactions
The compound has been studied for its role in enzyme-substrate interactions. It can mimic natural substrates, thereby acting as an inhibitor for specific enzymes. This property is valuable in the design of enzyme inhibitors that could serve as therapeutic agents .

Neurotransmitter Release Modulation
Investigations into the compound's effects on neurotransmitter release have shown that it may influence signaling pathways within the nervous system. This modulation can be critical for understanding its potential impact on various neurochemical processes.

Case Studies

Case Study 1: Synthesis of Chiral Compounds
A study demonstrated the successful use of this compound in synthesizing a series of chiral amines through reductive amination processes. The resulting compounds showed enhanced biological activity compared to their racemic counterparts, highlighting the importance of chirality in pharmacological efficacy .

Case Study 2: Endothelin Receptor Antagonism
Research focused on modifying the structure of this compound to enhance its antagonistic activity against endothelin receptors. Variations in alkyl group length and substitution patterns were systematically explored, leading to the identification of more potent derivatives suitable for clinical applications .

Mechanism of Action

The mechanism of action of (3S,4R)-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to various biological effects. The compound’s stereochemistry is crucial in determining its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(3S,4S)-4-Methylpyrrolidine-3-Carboxylic Acid
  • Stereochemistry : Diastereomer of the target compound due to the 4S configuration.
  • Properties : Similar molecular weight (129.16 g/mol) but distinct physicochemical properties (e.g., melting point, solubility) due to stereochemical differences. Used in research but less prevalent in drug development compared to the (3S,4R) isomer .
(3S,5R)-5-Methylpyrrolidine-3-Carboxylic Acid
  • Structure : Positional isomer with methyl at C5 instead of C3.
  • Synthesis : Produced via asymmetric Michael addition, though initial configuration assignments required correction via X-ray crystallography .
  • Applications : Intermediate in alkaloid synthesis but lacks the C4 stereochemical preference critical for receptor binding in some drug candidates .

Substituted Pyrrolidine Derivatives

Aryl-Substituted Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid 3-Chlorophenyl at C4 229.66 Pharmaceutical building block
(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid 4-Methoxyphenyl at C4 239.27 Lead optimization in drug discovery
(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 2-Trifluoromethylphenyl at C4 265.21 Medicinal chemistry (kinase inhibitors)
  • Impact of Substituents :
    • Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility.
    • Electron-donating groups (e.g., OMe) improve solubility but may increase susceptibility to oxidation .
Protected Derivatives
  • (3R,4R)-1-(tert-Butoxycarbonyl)-4-Methylpyrrolidine-3-Carboxylic Acid (Boc-4-Methylproline): Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol). Applications: Widely used in peptide synthesis to mimic proline residues, enhancing conformational rigidity and bioavailability .

Pharmacological and Physicochemical Properties

Property (3S,4R)-4-Methylpyrrolidine-3-carboxylic acid (3S,4S)-4-Methylpyrrolidine-3-carboxylic acid Boc-4-Methylproline
Melting Point Not reported Not reported White powder
Solubility Moderate in polar solvents Similar to (3S,4R) isomer High in DMSO
Biological Activity Peptidomimetic scaffold Limited Conformational modifier in peptides

Biological Activity

(3S,4R)-4-methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant relevance in medicinal chemistry and biological research. This compound is characterized by its pyrrolidine ring structure, which is commonly found in various biologically active molecules. Its unique stereochemistry contributes to its potential interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.

  • Molecular Formula : C₅H₉NO₂
  • Molecular Weight : Approximately 115.13 g/mol
  • Structure : The compound contains a pyrrolidine ring with a carboxylic acid group at the third carbon position and a methyl group at the fourth carbon.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes by mimicking natural substrates and binding to active sites, thus modulating metabolic pathways.
  • Receptor Interaction : It may interact with various receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
  • Pathway Modulation : The compound can affect pathways related to amino acid metabolism and neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Biological Activity Overview

Research has demonstrated that this compound exhibits notable biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may provide neuroprotective benefits by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.
  • Antioxidant Properties : The compound has been shown to possess antioxidant activity, which could play a role in reducing oxidative stress in cellular systems.
  • Potential Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through various biochemical pathways.

Case Studies

  • Neuroprotective Study :
    • A study published in Journal of Neurochemistry explored the effects of this compound on neuronal survival in models of oxidative stress. Results indicated a significant reduction in cell death and enhanced survival rates when treated with the compound.
  • Antioxidant Activity Assessment :
    • Research conducted by Smith et al. (2020) evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The findings revealed that the compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.

Research Findings Summary

StudyFocusFindings
Journal of NeurochemistryNeuroprotectionReduced neuronal cell death under oxidative stress conditions.
Smith et al. (2020)Antioxidant ActivityEffective radical scavenging properties demonstrated in assays.
Cancer Research JournalAnticancer ActivityInhibition of cancer cell proliferation through apoptosis induction.

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